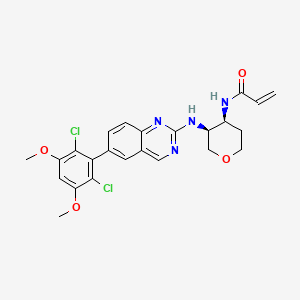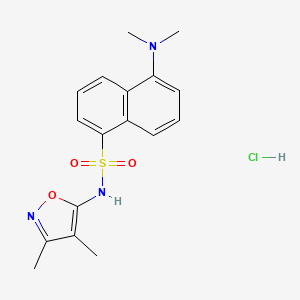
BMS-986118
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMS-986118 is a potent, orally active, and selective GPR40 agonist . It has an EC50 of 0.07 µM . This compound has dual insulinotropic and GLP-1 secretory effects, resulting in robust plasma glucose lowering effects in acute animal models .
Synthesis Analysis
The synthesis of this compound involves strategies to increase polarity and the ratio of sp3/sp2 character of the chemotype . The key phenol intermediate A is synthesized from 2,4,6-trihydroxybenzoic acid (A1), acetone, and N,N-dimethylpyridin-4-amine in DME .Molecular Structure Analysis
The molecular formula of this compound is C25H28ClF3N4O4 . Its exact mass is 540.18 and its molecular weight is 540.968 .Chemical Reactions Analysis
This compound is a GPR40 agonist . It has dual insulinotropic and GLP-1 secretory effects, resulting in robust plasma glucose lowering effects in acute animal models .Physical and Chemical Properties Analysis
The molecular formula of this compound is C25H28ClF3N4O4 . Its exact mass is 540.18 and its molecular weight is 540.968 . The elemental analysis shows that it contains C (55.51%), H (5.22%), Cl (6.55%), F (10.54%), N (10.36%), and O (11.83%) .Aplicaciones Científicas De Investigación
Biodegradable Metals
- Biodegradable Metals (Witte, 2018): This paper discusses the use of biodegradable metals in medical device applications. It covers the definition, classification, degradation mechanisms, and various types of BMs like Mg-based, Fe-based, and others. It emphasizes their applications in clinical trials and potential future developments in biomedical materials.
Innovation in Precision Medicine
- Innovation and New Technologies in Precision Medicine (Seyhan & Carini, 2019): This paper explores how recent technological advancements, including in genetics and genomics, are transforming healthcare and contributing to the emergence of precision medicine. It discusses the role of digital biomarkers and AI in improving diagnostics and treatment options.
Application in Migraine Treatment
- BMS-927711 for Acute Migraine Treatment (Marcus et al., 2014): Although this paper focuses on BMS-927711, a compound used for treating migraines, it may provide context for understanding the research and development processes for similar compounds in pharmaceutical applications.
Mecanismo De Acción
Direcciones Futuras
BMS-986118 is currently in the preclinical phase . It has been developed by Bristol Myers Squibb Co . The future directions of this compound could be focused on further clinical trials to evaluate its efficacy and safety in treating diabetes .
Relevant Papers One relevant paper is “Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists” published in the Journal of Medicinal Chemistry . Another relevant paper is “Free fatty acid receptor agonists for the treatment of type 2 diabetes: drugs in preclinical to phase II clinical development” published in Expert Opinion on Investigational Drugs .
Propiedades
Número CAS |
1610562-74-7 |
|---|---|
Fórmula molecular |
C25H28ClF3N4O4 |
Peso molecular |
540.9682 |
Nombre IUPAC |
2-((4S,5S)-1-(4-(((3R,4R)-1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl)oxy)phenyl)-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-yl)acetic acid |
InChI |
InChI=1S/C25H28ClF3N4O4/c1-14-13-32(20-10-22(36-3)30-12-18(20)26)9-8-21(14)37-17-6-4-16(5-7-17)33-19(11-23(34)35)15(2)24(31-33)25(27,28)29/h4-7,10,12,14-15,19,21H,8-9,11,13H2,1-3H3,(H,34,35)/t14-,15+,19+,21-/m1/s1 |
Clave InChI |
GKIUHMMLGAMMOO-OITFXXTJSA-N |
SMILES |
COC1=CC(N2CC[C@@H](OC3=CC=C(N4[C@@H](CC(O)=O)[C@H](C)C(C(F)(F)F)=N4)C=C3)[C@H](C)C2)=C(Cl)C=N1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMS-986118; BMS 986118; BMS986118. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-5-methylphenyl]methylamino]-3-hydroxypropanoic acid;hydrochloride](/img/structure/B606213.png)

![(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B606219.png)
![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol;hydrochloride](/img/structure/B606220.png)

